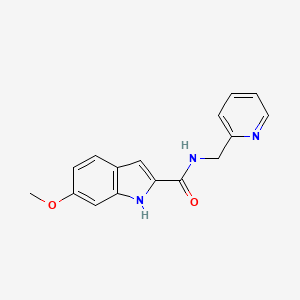
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Pyridin-2-ylmethyl Substitution: The final step involves the substitution of the carboxamide nitrogen with a pyridin-2-ylmethyl group, which can be achieved through nucleophilic substitution using pyridin-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The pyridin-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide.
Reduction: Formation of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
- 6-methoxy-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-methoxy-N-(pyridin-2-ylmethyl)pyridin-3-amine
Uniqueness
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds
Propiedades
IUPAC Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-13-6-5-11-8-15(19-14(11)9-13)16(20)18-10-12-4-2-3-7-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUFPDMZZRIMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)


![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-[5-(furan-2-yl)-2-phenylpyrazol-3-yl]methanone](/img/structure/B7536277.png)

